ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, and thiazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
Scientific Research Applications
Ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared to other similar compounds, such as:
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture
Properties
Molecular Formula |
C30H30N2O8S |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O8S/c1-7-13-40-20-11-10-19(14-16(20)3)25(33)23-24(18-9-12-21(37-5)22(15-18)38-6)32(28(35)26(23)34)30-31-17(4)27(41-30)29(36)39-8-2/h7,9-12,14-15,24,33H,1,8,13H2,2-6H3/b25-23+ |
InChI Key |
LMXUBKFJINCBCB-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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